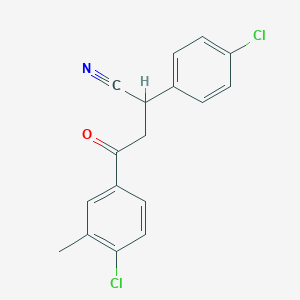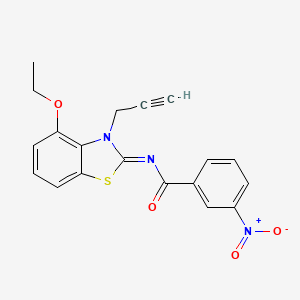![molecular formula C24H18F3N5O3 B2776478 2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207041-31-3](/img/structure/B2776478.png)
2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C24H18F3N5O3 and its molecular weight is 481.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound , due to its structural complexity, likely shares similar synthetic pathways and chemical properties with other pyrazole and oxadiazole derivatives, which are extensively studied for their diverse biological activities and chemical reactivities. For instance, the synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents illustrate the versatility of pyrazole derivatives in drug design and development. These compounds were synthesized via a Vilsmeier–Haack reaction approach, highlighting the adaptability of pyrazole chemistry for generating compounds with potential bioactivity (Bhat et al., 2016).
Chemical Reactivity and Molecular Interactions
The reactivity of heteroaromatic compounds, including pyrazoles and oxadiazoles, has been explored in various chemical reactions. The lithiation of these compounds, as studied by Micetich (1970), demonstrates their potential in organic synthesis, allowing for further functionalization and the development of more complex molecules (Micetich, 1970).
Antimicrobial and Antitubercular Activities
Pyrazole and oxadiazole derivatives have shown significant antimicrobial and antitubercular activities. A study by El-Azab et al. (2018) on oxadiazole and pyrazine derivatives revealed promising anti-tubercular activity, suggesting that modifications of the pyrazole and oxadiazole moieties could lead to potent antimicrobial agents (El-Azab et al., 2018).
Electroluminescence and Photophysics
The electroluminescent properties of pyrazole derivatives have been investigated, pointing towards their potential use in optoelectronic devices. Yang et al. (2006) synthesized pyran-containing compounds with carbazole or oxadiazole modifications, exhibiting greenish-yellow light emission, demonstrating the utility of pyrazole derivatives in the development of electroluminescent materials (Yang et al., 2006).
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N5O3/c1-14-3-4-17(11-15(14)2)19-12-20-23(33)31(9-10-32(20)29-19)13-21-28-22(30-35-21)16-5-7-18(8-6-16)34-24(25,26)27/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCNJQBBXBTZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B2776397.png)



![2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile](/img/structure/B2776402.png)



![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2776410.png)
![[6-(Dimethylamino)pyridazin-3-yl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2776412.png)


![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2776416.png)
![3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2776417.png)
